Product packaging for 2-Octylcycloprop-2-ene-1-carboxylic acid(Cat. No.:)

2-Octylcycloprop-2-ene-1-carboxylic acid

Cat. No.: B8630705
M. Wt: 196.29 g/mol
InChI Key: ODGTXTCMYZBMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Octylcycloprop-2-ene-1-carboxylic acid (also referred to as TK7A in research) is a cyclopropene derivative that serves as a valuable tool in chemical biology and plant science research [Citation:2] . This compound is part of a class of molecules known for their high ring-strain energy and reactivity, making them interesting building blocks for various synthetic applications [Citation:2] . Recent studies have identified its specific biological activity in affecting the early growth stages of the model plant Arabidopsis thaliana [Citation:2] . Researchers have demonstrated that this compound significantly inhibits apical hook development in etiolated Arabidopsis seedlings, a morphogenetic process essential for normal plant development [Citation:2] . Its mode of action is distinct from that of known plant growth regulators; it does not function through the inhibition of ethylene receptors or gibberellin biosynthesis, suggesting it may act on a novel molecular pathway downstream of the ethylene signal [Citation:2] . This makes it a promising chemical tool for use in plant biology to dissect physiological and genetic events, with the potential to identify new molecular targets for herbicides or plant growth regulators [Citation:2] . The compound is a carboxylic acid derivative of its ester precursor (TK7), synthesized via rhodium-catalyzed reaction of alkynes with α-diazo esters followed by hydrolysis [Citation:2] . Cyclopropene carboxylic acids can be unstable for long-term storage, a challenge that has been overcome for related compounds by creating stable crystalline derivatives like 3-(cycloprop-2-en-1-oyl)oxazolidinones [Citation:4] . Attention: For research use only. Not for human or veterinary use. [Citation:6]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B8630705 2-Octylcycloprop-2-ene-1-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-octylcycloprop-2-ene-1-carboxylic acid

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-10-9-11(10)12(13)14/h9,11H,2-8H2,1H3,(H,13,14)

InChI Key

ODGTXTCMYZBMBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC1C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes to 2-Octylcycloprop-2-ene-1-carboxylic Acid

The construction of the this compound framework can be achieved through several strategic approaches, primarily involving the formation of the three-membered ring as a key step.

Strategies Involving Rhodium-Catalyzed Reactions of Alkynes with Diazo Esters

A prevalent and efficient method for the synthesis of cyclopropene-1-carboxylates involves the rhodium-catalyzed reaction of an alkyne with a diazo ester. nih.govscispace.comresearchgate.netnih.gov In the context of this compound, this strategy employs 1-decyne (B165119) as the alkyne precursor, which provides the characteristic octyl group at the 2-position of the cyclopropene (B1174273) ring.

The reaction is typically carried out by treating 1-decyne with ethyl diazoacetate in the presence of a rhodium catalyst, such as rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]. This process generates a rhodium carbene intermediate from the diazo ester, which then undergoes a cyclopropenation reaction with the alkyne. The initial product of this reaction is ethyl 2-octylcycloprop-2-ene-1-carboxylate. Subsequent hydrolysis of this ester, commonly achieved through treatment with a base like potassium hydroxide (B78521) followed by acidic workup, yields the target molecule, this compound. chemguide.co.uk

Reactant 1Reactant 2CatalystIntermediate ProductFinal Product
1-DecyneEthyl DiazoacetateRhodium(II) Acetate DimerEthyl 2-octylcycloprop-2-ene-1-carboxylateThis compound

Alkylation Reactions of Cyclopropene Intermediates

An alternative synthetic approach involves the generation of a cyclopropenyl anion intermediate, followed by its alkylation. thieme-connect.de This method would commence with a pre-formed cycloprop-2-ene-1-carboxylic acid or its corresponding ester. Treatment of this substrate with a strong base, such as lithium diisopropylamide (LDA), would deprotonate the vinylic position, generating a nucleophilic cyclopropenyl anion.

This highly reactive intermediate can then be quenched with an appropriate electrophile. To introduce the octyl group, an octyl halide, for instance, 1-bromooctane, would be added to the reaction mixture. The cyclopropenyl anion would then displace the bromide in an SN2 reaction, thereby forming the carbon-carbon bond and installing the octyl chain at the 2-position of the cyclopropene ring. If an ester was used as the starting material, a final hydrolysis step would be necessary to obtain the carboxylic acid.

Derivatization and Functionalization of this compound

The presence of both a carboxylic acid moiety and a long alkyl chain allows for a variety of chemical modifications to be performed on this compound.

Esterification and Amidation Pathways

The carboxylic acid functional group of this compound can be readily converted into a range of derivatives, most notably esters and amides.

Esterification: Standard Fischer esterification conditions can be employed to synthesize various esters of the parent acid. masterorganicchemistry.commasterorganicchemistry.comathabascau.ca This typically involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid or tosic acid. google.comresearchgate.net The reaction is generally heated to drive the equilibrium towards the formation of the ester and water.

Amidation: The formation of amides from this compound can be achieved through the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS), can be used to activate the carboxylic acid. Subsequent addition of a primary or secondary amine, for example, propylamine, leads to the formation of the corresponding amide.

Derivative TypeReagentsGeneral Product
EsterAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Methyl 2-octylcycloprop-2-ene-1-carboxylate
AmideAmine (e.g., Propylamine), Coupling Agent (e.g., DCC)N-Propyl-2-octylcycloprop-2-ene-1-carboxamide

Chemical Modifications of the Alkyl Chain

While less explored, the octyl chain of this compound presents opportunities for further functionalization. Standard methods for the modification of unactivated alkyl chains could potentially be applied, although the sensitivity of the cyclopropene ring to certain reaction conditions would need to be considered.

Hypothetically, selective oxidation of the terminal methyl group of the octyl chain could be achieved using specific oxidizing agents, potentially leading to the corresponding alcohol, aldehyde, or carboxylic acid. rsc.org For instance, a Wacker-type oxidation could be envisioned if a terminal alkene were present. libretexts.org Halogenation at the terminal position could also be a possibility under radical conditions, providing a handle for further synthetic transformations.

Fundamental Reactivity of the Cyclopropene Ring in this compound Derivatives

The high ring strain of the cyclopropene moiety in this compound and its derivatives dictates their chemical reactivity, making them susceptible to ring-opening and cycloaddition reactions.

The strained double bond of the cyclopropene ring makes these compounds excellent dienophiles in Diels-Alder reactions. nih.govwikipedia.org For instance, the ethyl ester of this compound would be expected to react readily with conjugated dienes such as cyclopentadiene (B3395910). sciforum.netnih.govmiracosta.edunih.govrsc.org The regioselectivity of such reactions with unsymmetrical dienes is governed by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.comchemtube3d.comyoutube.comchemistrysteps.comresearchgate.net In this case, the electron-withdrawing nature of the ester group would influence the orientation of the cycloaddition.

The strained three-membered ring is also prone to ring-opening reactions under various conditions. nih.gov Acid-catalyzed ring-opening could proceed via protonation of the double bond, leading to a cyclopropyl (B3062369) cation that can be trapped by a nucleophile, resulting in a variety of substituted cyclopropane (B1198618) or acyclic products. pressbooks.pubresearchgate.netlibretexts.org Thermal electrocyclic ring-opening is another potential reaction pathway for cyclopropenes, which can lead to the formation of vinylcarbene intermediates. masterorganicchemistry.commasterorganicchemistry.comimperial.ac.uk The specific products of these ring-opening reactions would be highly dependent on the reaction conditions and the nature of any trapping agents present.

Cycloaddition Reactions and Their Regio/Stereoselectivity

Cyclopropenes, including derivatives like this compound, are known to be reactive dienophiles in Diels-Alder [4+2] cycloaddition reactions due to the significant strain release upon reaction. nih.govacs.org The presence of both an alkyl (octyl) and a carboxylic acid group on the cyclopropene ring influences the regio- and stereoselectivity of these transformations.

Regioselectivity: In Diels-Alder reactions with asymmetric dienes, the regioselectivity is governed by the electronic nature of the substituents on the cyclopropene. The carboxylic acid group acts as an electron-withdrawing group, polarizing the double bond. This polarity directs the orientation of the diene addition. Frontier Molecular Orbital (FMO) theory can be used to rationalize the observed regioselectivity in such reactions. researchgate.net

Stereoselectivity: Diels-Alder reactions are characteristically stereoselective. nih.gov For 3-substituted cyclopropenes, a high degree of endo-selectivity is often observed. This preference is attributed to favorable secondary orbital interactions between the substituent at the C-3 position and the approaching diene in the transition state. nih.govchemrxiv.org In the case of this compound, the stereochemical outcome would be dictated by the approach of the diene relative to the substituents on the cyclopropene ring, typically favoring the less sterically hindered face and adopting an endo transition state. chemrxiv.orgacs.org

Reaction TypeReacting PartnerKey Controlling FactorsExpected Outcome for this compound
[4+2] Cycloaddition (Diels-Alder)Conjugated Dienes (e.g., Butadiene, Cyclopentadiene)Ring Strain, Electronic Effects (Carboxylic Acid Group), Steric Hindrance (Octyl Group)Formation of a bicyclic adduct with high regio- and endo-stereoselectivity. nih.govacs.org
[3+2] Cycloaddition1,3-Dipoles (e.g., Nitrones, Azides)Electronic Polarization, Frontier Orbital EnergiesFormation of five-membered heterocyclic rings. The regioselectivity is determined by the interaction between the dipole and the polarized cyclopropene double bond. nih.govresearchgate.net

Thermal and Photochemical Rearrangements of Cyclopropenes

The high strain energy of the cyclopropene ring makes it susceptible to rearrangements under thermal or photochemical conditions, leading to a variety of isomeric structures.

Thermal Rearrangements: Upon heating, cyclopropenes can undergo ring-opening to form vinylcarbene intermediates. rsc.org For a molecule like this compound, this intermediate could then undergo several subsequent reactions, including intramolecular C-H insertion or further rearrangement. A prominent thermal pathway for related structures is the vinylcyclopropane-cyclopentene rearrangement. organicreactions.orgwikipedia.org This process can proceed through either a concerted pericyclic mechanism or a stepwise diradical mechanism, with the operative pathway being highly dependent on the specific substituents on the ring. wikipedia.orgacs.org The activation energy for such rearrangements is typically around 50 kcal/mol. wikipedia.org In some cases, Lewis acids can mediate the dimerization of cyclopropenes, which upon further heating can yield substituted 1,4-cyclohexadienes. nih.gov

Photochemical Rearrangements: Photochemical activation of cyclopropenes, typically involving the π-π* singlet state, also leads to the formation of a vinylcarbene intermediate. rsc.org This highly reactive species can then rearrange to form various products. For instance, 3-acyl-substituted cyclopropenes have been shown to rearrange into furans upon irradiation. acs.orgacs.org The specific pathway and final product distribution depend on the substitution pattern and the reaction conditions. Theoretical studies suggest that intersystem crossing can be a vital step in interpreting the mechanisms of these photochemical rearrangements. rsc.org The rearrangement of a vinylcyclopropylidene, a related intermediate, is predicted to favor the formation of cyclopentadiene derivatives. nih.gov

ConditionKey IntermediatePotential Rearrangement PathwayPotential Product(s)
Thermal (Heat)Vinylcarbene, DiradicalVinylcyclopropane-Cyclopentene Rearrangement, Cope RearrangementSubstituted cyclopentenes, substituted dienes. wikipedia.orgacs.orgacs.org
Photochemical (UV Light)Excited State (π-π*), VinylcarbeneRing-opening followed by intramolecular cyclization or rearrangementIsomeric dienes, furan (B31954) derivatives (by analogy to acyl cyclopropenes). rsc.orgacs.org

Transition Metal-Catalyzed Transformations Involving Cyclopropenes

Transition metals are powerful tools for activating the strained C-C bonds of cyclopropenes, enabling a wide array of transformations that are otherwise difficult to achieve. researchgate.net These reactions often proceed through the formation of metallacyclobutane or metal vinylcarbene intermediates.

Ring-Opening and Addition: Lewis acidic gold(I) catalysts are particularly effective at activating cyclopropenes. beilstein-journals.org They catalyze the ring-opening of the cyclopropene to form a gold-vinylcarbene or a gold-stabilized allylic carbocation intermediate. beilstein-journals.orgrsc.org This intermediate can then be trapped by various nucleophiles, such as alcohols, in a mild and regioselective manner to form allylic ethers. rsc.org Gold catalysts can also promote rearrangements to form indenes or furanones, depending on the substituents present. rsc.org Copper(I) catalysts can also induce ring-opening, leading to a copper carbene that can insert into B-H bonds, forming novel allylborane adducts. chinesechemsoc.org

Cycloisomerization and Cycloaddition: Rhodium catalysts are widely used for cycloisomerization reactions involving cyclopropenes. researchgate.net For instance, rhodium can catalyze higher-order cycloadditions, such as the [5+1+2] reaction of yne-vinylcyclopropenes with carbon monoxide to form eight-membered rings. acs.org Similarly, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes and CO provide an efficient route to cyclooctenones. pku.edu.cn These reactions highlight the ability of transition metals to mediate complex bond formations by controlling the reactivity of the cyclopropene ring.

Cross-Coupling Reactions: The unique structure of cyclopropanes and cyclopropenes makes them suitable partners in transition metal-catalyzed cross-coupling reactions. nih.gov While less common than for other ring systems, methods for the cross-coupling of cyclopropene derivatives have been developed. For example, metallacycle-mediated cross-coupling reactions can unite alkynes with cyclopropenes to form highly substituted vinylcyclopropanes stereoselectively. nih.gov Other metals like platinum can catalyze the rearrangement of silylated cyclopropenes into allenes. acs.org

Catalyst Type (Metal)Transformation TypeKey IntermediateTypical Product
Gold (Au)Ring-Opening/Nucleophilic AdditionGold vinylcarbene / Allylic cationAllylic ethers, Indenes, Furanones. beilstein-journals.orgrsc.org
Rhodium (Rh)Cycloaddition/CycloisomerizationRhodacyclobutane/RhodacyclopentaneMedium-sized carbocycles and heterocycles (e.g., cyclooctenones). acs.orgpku.edu.cn
Copper (Cu)Ring-Opening/BorylationCopper vinylcarbeneγ,γ-disubstituted allylboranes. chinesechemsoc.org
Palladium (Pd), Nickel (Ni)Cross-Coupling, RearrangementMetallacyclobutaneSubstituted cyclopentenes, cross-coupled products. nih.govacs.orgthieme-connect.com
Titanium (Ti)Ring-Opening Oxidative AminationTitanacyclobutaneα-methylene imines. rsc.org

Occurrence, Biosynthesis, and Metabolic Pathways of Cyclopropenoid Fatty Acids

Natural Occurrence and Distribution of Cyclopropenoid Fatty Acids

Cyclopropenoid fatty acids (CPFAs), which contain a highly strained three-carbon ring, are found in the seed oils of various plants and are also produced by some bacteria. mdpi.comnih.gov

Identification in Plant Seed Oils (e.g., Malvaceae, Sterculiaceae, Bombacaceae)

CPFAs are notably present in the seed oils of plants belonging to the order Malvales, which includes the families Malvaceae, Sterculiaceae, and Bombacaceae. mdpi.comnih.govd-nb.info Common examples of CPFAs found in these plant families include sterculic acid and malvalic acid. d-nb.infomdpi.com

Seed oils from species within the Sterculiaceae family, such as Sterculia foetida and Sterculia alata, have been shown to contain significant amounts of sterculic and malvalic acids. d-nb.inforesearchgate.net For instance, Sterculia foetida seed oil is a rich source, containing up to 78% CPFAs. mdpi.com Similarly, species in the Malvaceae family, like those from the genus Sida, also contain these cyclopropenoid fatty acids. nih.gov The Bombacaceae family, with species such as Pachira aquatica and Bombacopsis glabra, also features seed oils with varying concentrations of sterculic and malvalic acids, sometimes accompanied by their cyclopropane (B1198618) counterparts. nih.govmdpi.com In some cases, hydroxylated derivatives like 2-hydroxysterculic acid have also been identified. nih.gov

The distribution and concentration of these fatty acids can vary significantly between different species within the same family and even between different varieties of the same species. These fatty acids often coexist with their biosynthetic precursors, the cyclopropane fatty acids dihydrosterculic and dihydromalvalic acid. d-nb.info

Presence and Production in Bacterial Species

Cyclopropane fatty acids (CFAs), the saturated analogues of CPFAs, are widely distributed in bacterial lipids. nih.gov Their synthesis is considered an important adaptive response to environmental stresses. nih.gov While CPFAs themselves have not been reported in microorganisms, their saturated counterparts, CFAs, are produced by various bacterial species. nih.gov

Bacteria synthesize CFAs through the action of cyclopropane fatty acid synthase (CfaS) enzymes, which convert unsaturated fatty acids within membrane phospholipids (B1166683) into cyclopropane fatty acids. nih.govnih.gov This modification of the cell membrane is often observed as bacterial cultures enter the stationary phase of growth. nih.govnih.gov The presence of CFAs in bacterial membranes is thought to alter their physical properties, contributing to the organism's ability to withstand harsh conditions. nih.gov For example, in some lactobacilli, the production of lactobacillic acid, a CFA, has been linked to increased resistance to acid shock by reducing membrane permeability. researchgate.net

Enzymatic Synthesis of Cyclopropane and Cyclopropenoid Fatty Acids

The biosynthesis of both cyclopropane and cyclopropenoid fatty acids involves specialized enzymes that catalyze the formation of the three-membered ring structure.

Characterization of Cyclopropane Fatty Acid Synthase (CfaS) Enzymes

Cyclopropane fatty acid synthase (CfaS) enzymes are responsible for the synthesis of CFAs in bacteria. nih.govucl.ac.uk These enzymes catalyze the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid molecule. nih.govwikipedia.org This process is a post-synthetic modification of existing membrane phospholipids. nih.gov

CfaS enzymes are cytosolic, peripheral membrane proteins. nih.gov Structural studies of CfaS enzymes, such as those from Escherichia coli and Mycobacterium tuberculosis, have revealed a conserved catalytic domain. nih.govnih.gov Many CfaS enzymes also possess an N-terminal lipid-binding domain, which is thought to be important for interacting with the membrane, although some, like the mycobacterial cyclopropane mycolic acid synthases, lack this domain. nih.gov A key feature of the active site is the presence of a bicarbonate ion, which is essential for catalytic activity and is proposed to act as a general base in the reaction mechanism. nih.govacs.org

Substrate Specificity and Mechanistic Studies of Fatty Acid Cyclopropanation

CfaS enzymes exhibit specificity for their substrates. The primary substrates are unsaturated fatty acyl chains that are already incorporated into phospholipid bilayers. nih.gov The enzyme recognizes the kink in the acyl chain caused by the cis double bond. nih.gov In E. coli, the CfaS enzyme shows a strong preference for unsaturated phospholipids where the double bond is located between carbons 9 and 11 from the carboxyl end of the fatty acid. nih.gov

The reaction mechanism involves the transfer of a methylene group from SAM to the double bond of the unsaturated fatty acid. nih.gov This cyclopropanation reaction is catalyzed under mild conditions within the cellular environment. ucl.ac.uk While bacterial CfaS enzymes primarily act on monounsaturated acyl chains in phospholipids, the substrate specificity can differ between enzymes from various organisms. frontiersin.org

Genetic Engineering Approaches for Cyclopropenoid Fatty Acid Production in Heterologous Systems

There is significant interest in producing cyclopropane and cyclopropenoid fatty acids in heterologous systems, such as plants and yeasts, for industrial applications. labpartnering.orgresearchgate.net Genetic engineering strategies have been employed to introduce and enhance the production of these fatty acids in non-native organisms.

One approach involves the expression of bacterial CfaS genes in plants. For example, expressing the E. coli CfaS gene in Nicotiana benthamiana leaves has been shown to result in the accumulation of dihydrosterculic acid. frontiersin.org The levels of accumulation can be further increased by silencing endogenous desaturase enzymes. frontiersin.org

To boost the accumulation of cyclopropane fatty acids in transgenic plants, researchers have co-expressed CfaS enzymes with other genes involved in lipid metabolism, such as acyltransferases from plants that naturally produce high levels of these fatty acids. labpartnering.orggoogle.com For instance, co-expressing the E. coli CfaS with a lysophosphatidic acid acyltransferase from Sterculia foetida has been shown to significantly enhance the accumulation of cyclopropane fatty acids in plant seeds. labpartnering.orggoogle.com

The oleaginous yeast Yarrowia lipolytica has also been explored as a host for the production of cyclopropane fatty acids. researchgate.net Expression of various CfaS enzymes in this yeast has led to the production of different types of cyclopropanated fatty acids. researchgate.net These genetic engineering efforts aim to develop sustainable sources of these valuable fatty acids for use as industrial feedstocks. labpartnering.orgnih.gov

In Vivo Biotransformations of Cyclopropenoid Fatty Acids

Once ingested, CPFAs undergo a series of metabolic alterations. The highly strained and reactive cyclopropene (B1174273) ring is a key target for enzymatic action, leading to its degradation and the subsequent breakdown of the fatty acid chain.

Alpha-Oxidation and Other Degradative Pathways

Direct metabolic studies on 2-Octylcycloprop-2-ene-1-carboxylic acid are not extensively documented. However, research on the metabolism of sterculic acid in rats has revealed a multi-step degradation process. A primary metabolic route involves the reduction of the cyclopropene ring to the more stable cyclopropane ring. Following this saturation, the fatty acid chain is susceptible to several oxidative processes.

The metabolism of sterculic acid has been shown to proceed through alpha-, beta-, and omega-oxidation. Alpha-oxidation, a process that removes one carbon at a time from the carboxyl end of a fatty acid, is particularly relevant to CPFAs. In fact, malvalic acid, which is structurally similar to sterculic acid but with one less carbon in the alkyl chain, is a natural alpha-oxidation product of sterculic acid. This established metabolic link strongly suggests that alpha-oxidation is a key pathway for the degradation of other CPFAs, including this compound.

Following these initial oxidative steps, the resulting metabolites are further broken down into shorter-chain dicarboxylic acids, which are then excreted in the urine. This indicates a comprehensive metabolic breakdown of the parent CPFA molecule. While the specific enzymes involved in the degradation of the cyclopropene ring itself are not fully elucidated, it is clear that biological systems possess mechanisms to dismantle this unusual fatty acid structure.

Incorporation and Distribution within Cellular Lipid Pools and Membranes

Upon absorption, this compound and other CPFAs are distributed throughout the body and incorporated into various lipid pools. Research has demonstrated that these fatty acids are integrated into both neutral lipids, primarily triglycerides, and polar lipids, such as phospholipids, which are essential components of cellular membranes.

Studies on hepatoma cells have shown a preferential incorporation of CPFAs into triglycerides over phospholipids. This suggests a potential role for CPFAs in energy storage, albeit with significant consequences for lipid metabolism. The incorporation of CPFAs into cellular lipids is not uniform across all tissues. In plants, for instance, the concentration of CPFAs is highest in the roots, where they are found in both neutral lipid and phospholipid fractions.

In animal tissues, CPFAs have been detected in adipose tissue and milk fat. The presence of these fatty acids in milk indicates a systemic distribution and the potential for transfer to offspring. The incorporation of CPFAs into cell membranes can significantly alter their physical properties and functions. The rigid cyclopropene ring disrupts the normal packing of phospholipid acyl chains, which can affect membrane fluidity and the function of membrane-bound enzymes. A notable effect of CPFA incorporation is the inhibition of fatty acid desaturases, enzymes responsible for introducing double bonds into fatty acids. This inhibition leads to an increase in the ratio of saturated to unsaturated fatty acids within the membrane, which can have profound effects on cellular processes.

The following table summarizes the observed distribution of cyclopropenoid fatty acids in different lipid fractions from various biological sources.

Biological SourceLipid FractionRelative Concentration of CPFA
Malvaceous Plant RootsNeutral LipidsHigher
Malvaceous Plant RootsPhospholipidsLower
Morris Hepatoma 7288C CellsTriglyceridesPreferential Incorporation
Morris Hepatoma 7288C CellsPhospholipidsLower Incorporation
Ewe MilkMilk Fat TriglyceridesPresent

The following table provides a more detailed look at the fatty acid composition of rat tissue lipids, illustrating the typical distribution of common fatty acids into which CPFAs would be incorporated.

TissueLipid FractionPredominant Fatty Acid
HeartCholesterol EsterPalmitic acid
HeartTriglycerideOleic acid
HeartPhospholipidArachidonic acid
KidneyCholesterol EsterPalmitic acid
KidneyTriglycerideOleic acid
KidneyPhospholipidArachidonic acid
LiverCholesterol EsterPalmitic acid
LiverTriglycerideOleic acid
LiverPhospholipidArachidonic acid
Skeletal MuscleCholesterol EsterPalmitic acid
Skeletal MuscleTriglycerideOleic acid
Skeletal MusclePhospholipidArachidonic acid

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of 2-octylcycloprop-2-ene-1-carboxylic acid. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise arrangement of atoms and the connectivity within the molecule can be established.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the cyclopropene (B1174273) ring, the octyl chain, and the carboxylic acid. The protons attached to the strained cyclopropene ring are particularly diagnostic. The olefinic proton on the double bond of the cyclopropene ring is expected to appear in a specific downfield region due to the ring strain and the electronic environment. The methine proton at the C1 position, adjacent to the carboxylic acid, will also have a characteristic chemical shift. The carboxylic acid proton itself typically appears as a broad singlet at a very downfield chemical shift (δ 10-12 ppm), a region distinctive for carboxylic acids. libretexts.org Protons on the carbon adjacent to the carboxylic acid group generally absorb in the 2-3 ppm range. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Olefinic H (on C3) ~7.0 Singlet
Methine H (on C1) ~2.5 - 3.0 Triplet
Methylene (B1212753) H (α to ring) ~2.2 Quartet
Carboxylic Acid H ~10.0 - 12.0 Broad Singlet
Methylene H's (octyl chain) ~1.2 - 1.6 Multiplet

Note: The predicted chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.

In the ¹³C NMR spectrum, the carbons of the cyclopropene ring exhibit unique chemical shifts due to the high degree of ring strain and the sp² and sp³ hybridization within the three-membered ring. The olefinic carbons of the cyclopropene ring are expected to resonate at a downfield position, while the sp³-hybridized carbon will appear further upfield. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the range of 160-180 ppm. libretexts.org The carbons of the octyl chain will show characteristic signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl C (Carboxylic Acid) ~170 - 180
Olefinic C (C2) ~110 - 120
Olefinic C (C3) ~110 - 120
Methine C (C1) ~20 - 30
Methylene C's (octyl chain) ~14 - 35

Note: The predicted chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton on the cyclopropene ring and the adjacent methylene protons of the octyl chain, as well as correlations between adjacent protons within the octyl chain itself. This allows for the sequential assignment of the protons along the alkyl chain. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each peak in the HSQC spectrum corresponds to a carbon atom and the proton(s) attached to it. This technique is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying connectivity across quaternary carbons (like the carbonyl carbon and the olefinic carbons of the cyclopropene ring). For instance, HMBC would show a correlation between the methine proton at C1 and the carbonyl carbon of the carboxylic acid, as well as with the olefinic carbons of the cyclopropene ring. It would also show correlations between the protons on the first methylene group of the octyl chain and the C2 carbon of the cyclopropene ring, thus confirming the position of the octyl substituent. magritek.comprinceton.edu

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

GC-MS is a widely used method for the analysis of fatty acids in complex mixtures. oregonstate.edu Due to the low volatility of carboxylic acids, this compound is typically derivatized before GC-MS analysis. A common derivatization method is the conversion to its methyl ester by reaction with a methylating agent. This increases the volatility and thermal stability of the compound, making it suitable for gas chromatography. The sample is then injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. The retention time in the GC provides one level of identification, while the mass spectrum provides another.

Electron Ionization (EI): In EI-MS, the derivatized molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the mass of the intact molecule, as well as a series of fragment ion peaks. For the methyl ester of this compound, characteristic fragmentation would include:

α-cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon of the cyclopropene ring.

McLafferty rearrangement: If structurally possible, this rearrangement can occur.

Cleavage within the octyl chain: Fragmentation along the alkyl chain, typically resulting in a series of peaks separated by 14 mass units (CH₂).

Ring opening and fragmentation: The strained cyclopropene ring can undergo characteristic ring-opening and fragmentation pathways, although these can be complex.

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation than EI. In CI, a reagent gas is ionized, and these ions then react with the analyte molecule to produce pseudomolecular ions, such as [M+H]⁺. The resulting mass spectrum is much simpler than an EI spectrum, with a more abundant pseudomolecular ion peak and fewer fragment ions. This makes CI particularly useful for confirming the molecular weight of the compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dihydrosterculic acid

Vibrational and Electronic Spectroscopy (IR, UV) for Functional Group Characterization

Vibrational and electronic spectroscopy are fundamental tools for identifying the key functional groups within the this compound molecule: the carboxylic acid group and the strained cyclopropene ring.

Infrared (IR) spectroscopy is particularly effective for this purpose. The carboxylic acid functional group presents several characteristic absorption bands. A very broad O–H stretching band is typically observed in the 3300–2500 cm⁻¹ region, which often overlaps with the sharper C–H stretching bands. science-softcon.delibretexts.org The high intensity and significant breadth of this band are due to intermolecular hydrogen bonding, which causes the carboxylic acid to exist primarily as a dimer. science-softcon.de The carbonyl (C=O) group of the acid shows a strong, sharp absorption between 1760 and 1690 cm⁻¹. science-softcon.delibretexts.org For dimerized saturated aliphatic acids, this peak is centered around 1710 cm⁻¹. libretexts.org Additional absorptions corresponding to the C–O stretch and O–H bend are found in the 1320–1210 cm⁻¹ and 1440–1395 cm⁻¹ regions, respectively. science-softcon.de

The cyclopropene ring also has distinct spectroscopic features. Due to ring strain, the C-H stretching vibrations of the hydrogens attached to the cyclopropane (B1198618) ring are expected to occur at a higher frequency (3080–3040 cm⁻¹) than the C-H stretches of the alkyl chain (typically below 3000 cm⁻¹). amazonaws.comuomustansiriyah.edu.iq The C=C stretching vibration of the double bond within the cyclopropene ring is of particular interest. In related strained ring compounds like cyclopropenone, this vibration is observed at an unusually low frequency (around 1483 cm⁻¹), which is in sharp contrast to the 1680–1620 cm⁻¹ range for typical non-conjugated alkenes. researchgate.net In disubstituted cyclopropenones, a band around 1650 cm⁻¹ is attributed to a mixed C=C and C=O stretch, suggesting the absorption for this compound would likely fall within this broader, lower frequency range. researchgate.net

Electronic (UV) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophores are the carbonyl group and the cyclopropene double bond. As these two groups are not conjugated, their absorptions are considered independent. The carbonyl group exhibits a weak n → π* transition at longer wavelengths. However, the more intense π → π* transition for an isolated C=C double bond typically occurs in the vacuum UV region (below 200 nm), which is outside the range of standard laboratory UV-Vis spectrophotometers. utoronto.ca Weak absorption bands sometimes observed for fatty acids in the 250-330 nm range are often attributed to trace impurities rather than the fatty acid itself. nist.gov

Table 1: Characteristic IR Absorption Bands for this compound
Frequency Range (cm⁻¹)VibrationFunctional GroupIntensity
3300–2500O–H StretchCarboxylic AcidBroad, Strong
3080–3040C–H StretchCyclopropene RingMedium
2950–2850C–H StretchAlkyl ChainStrong
1760–1690C=O StretchCarboxylic AcidStrong
ca. 1650–1480C=C StretchCyclopropene RingVariable
1440–1395O–H BendCarboxylic AcidMedium
1320–1210C–O StretchCarboxylic AcidStrong

Advanced Chromatographic Separation and Detection Methods

The analysis of cyclopropenoid fatty acids (CPFAs) like this compound is complicated by the thermal instability of the cyclopropene ring, which can degrade under the high temperatures used in some chromatographic techniques. cdnsciencepub.com Consequently, specialized methods have been developed for its separation and quantification.

Thin Layer Chromatography (TLC) and Gas-Liquid Chromatography (GLC) Methodologies

Thin Layer Chromatography (TLC) is a valuable technique for the separation of lipids. For CPFAs, silver ion TLC (Ag-TLC) is particularly effective. uomustansiriyah.edu.iq This method is based on the ability of silver ions (Ag⁺) to form weak, reversible charge-transfer complexes with the π-electrons of double bonds. acs.org Fatty acids are thus separated based on the number, configuration, and position of their double bonds. acs.org For the analysis of CPFAs, silica (B1680970) gel plates are impregnated with a silver nitrate (B79036) solution. cdnsciencepub.com This allows for the separation of CPFA derivatives from other fatty acid esters. For instance, methyl mercaptan derivatives of CPFAs can be separated from other fatty acid methyl esters using a solvent system of 10% ethyl ether in hexane; the polar derivatives remain near the baseline while other, less polar esters migrate further up the plate. cdnsciencepub.com

Gas-Liquid Chromatography (GLC) , often coupled with a mass spectrometer (GC-MS), is a powerful tool for fatty acid analysis. However, direct analysis of CPFAs is hindered by the thermal lability of the cyclopropene ring. cdnsciencepub.com To overcome this, derivatization to a more stable form is required prior to injection. Several derivatization strategies are employed:

Conversion to Methyl Mercaptan Adducts: Reacting the CPFA with methyl mercaptan breaks the double bond and forms a stable thioether derivative that can withstand GLC temperatures without degradation. cdnsciencepub.com

Silylation: Free fatty acids can be converted to their corresponding silyl (B83357) ethers, for example by reacting with hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TCDMS). This approach has been shown to prevent the formation of degradation artifacts during GC-MS analysis. aip.org

Base-Catalyzed Transesterification: When CPFAs are present as part of triglycerides, they can be converted to fatty acid methyl esters (FAMEs) for analysis. A cold, base-catalyzed method using a reagent like methanolic potassium hydroxide (B78521) (KOH) is preferred over acid-catalyzed methods, as acid can promote the degradation of the cyclopropene ring. aip.org

Once derivatized, the compounds can be analyzed using appropriate GLC conditions. Nonpolar columns like Apiezon L have been used, allowing for elution of the sterculic acid methyl mercaptan derivative in approximately 32 minutes at 222°C. cdnsciencepub.com More modern analyses often use polar capillary columns such as the SP2560 or apolar columns like the HP-5MS-UI, coupled with detailed temperature programming to achieve optimal separation. aip.orgdocbrown.info

Table 2: Example Chromatographic Methodologies for CPFA Analysis
TechniqueStationary PhaseMobile Phase / Carrier GasDerivatizationKey Principle
Ag-TLCSilica gel impregnated with AgNO₃e.g., 10% Ethyl ether in HexaneMethyl mercaptan derivativesSeparation based on complexation of double bonds with Ag⁺ ions. cdnsciencepub.comacs.org
GLCApiezon L (packed)HeliumMethyl mercaptan derivativesAnalysis of thermally stable derivatives. cdnsciencepub.com
GC-MSHP-5MS-UI (capillary)HeliumSilyl ethers (from free acids)Avoids degradation of the ring structure. aip.org
GC-MSApolar capillary columnHeliumFAMEs (via base-transesterification)Mild derivatization preserves the CPFA structure. aip.org

Quantitative Analytical Protocols for Cyclopropenoid Fatty Acids

Accurate quantification of CPFAs is crucial for research and quality control. While older methods relied on colorimetric reactions or titrations, modern quantitative protocols are predominantly based on chromatography.

The GLC methods described above, when used with an appropriate internal standard (such as tridecanoic acid or tetracosane), can provide accurate quantitative data for individual CPFAs. aip.orgdocbrown.info The peak areas of the derivatized CPFAs are compared to the peak area of the known amount of internal standard to determine their concentration.

High-Performance Liquid Chromatography (HPLC) offers a robust alternative for quantification that avoids high temperatures entirely. A highly effective method involves the derivatization of the free fatty acids with 2-bromoacetophenone (B140003) to form phenacyl esters. utoronto.ca These UV-active derivatives are then separated using dual-column reverse-phase HPLC and quantified using external standards of purified malvalic, sterculic, and dihydrosterculic acids. utoronto.ca This protocol is noted for its ability to provide direct quantification of the CPFAs in a sample without needing to calculate their abundance relative to other fatty acids. utoronto.ca

Another approach is a spectrophotometric method based on the Halphen test. This classic colorimetric test, which produces a red color in the presence of CPFAs, can be standardized and adapted for quantitative spectrophotometric analysis of the total CPFA content in oils. scirp.org

Computational Chemistry and Modeling of Cyclopropenoid Systems

Quantum Chemical Calculations of Cyclopropene (B1174273) Derivativesnih.govfrontiersin.orgmdpi.comresearchgate.netacs.orgnih.gov

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of cyclopropene derivatives. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and behavior.

The defining feature of the cyclopropene ring is its substantial ring strain, which dictates its chemical behavior. wikipedia.org The structure incorporates a double bond within a three-membered ring, forcing the bond angles to deviate significantly from their ideal values. wikipedia.org The internal angle opposite the double bond is compressed to approximately 51°, a large departure from the 60° in cyclopropane (B1198618) or the 120° of a typical sp²-hybridized carbon. wikipedia.org This angle strain, combined with torsional strain, results in a high potential energy state.

Quantum chemical calculations reveal that the carbon-carbon bonds within the ring possess increased p-character. wikipedia.org For the alkene carbons, the hybridization is estimated to be sp²·⁶⁸. wikipedia.org This rehybridization is a strategy to accommodate the geometric constraints of the ring, but it also contributes to the molecule's high reactivity. The relief of this strain is a powerful thermodynamic driving force for many reactions involving cyclopropenes. nih.gov

Computational methods, particularly Density Functional Theory (DFT) and ab initio molecular orbital calculations, are used to quantify this strain energy. nih.gov Strain energy is often calculated as the energy difference between the strained molecule and a corresponding strain-free reference compound. For cyclopropene, this value is exceptionally high, making it one of the most strained stable organic molecules. This inherent energy drives reactions such as ring-opening, polymerization, and cycloadditions. nih.govwikipedia.org

Quantum chemistry is a powerful tool for predicting spectroscopic data, which is crucial for structure elucidation. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of a nucleus and can be calculated with high accuracy. arxiv.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often implemented within a DFT or Self-Consistent Field (SCF) framework, are commonly used for this purpose. researchgate.net

For cyclopropane derivatives, theoretical studies have been conducted to rationalize their unique ¹H NMR chemical shifts, which appear at an unusually high field (low ppm value). researchgate.net This shielding is attributed to a combination of factors, including the magnetic anisotropy of the C-C bonds and a weak ring current effect. researchgate.net Computational analysis allows for the dissection of these contributions and provides a more rigorous explanation than simple empirical rules. researchgate.net By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated that often shows good agreement with experimental data. researchgate.netx-mol.netnih.gov These predictive calculations are invaluable for confirming the structures of new cyclopropene derivatives and for assigning signals in complex spectra.

NucleusTypical Experimental Shift (ppm)Basis for Computational Prediction
Cyclopropyl (B3062369) H 0.22Shielding from C-C bond anisotropy and ring current effects. researchgate.net
Cyclobutenyl H 1.98Deshielding effects compared to cyclopropane. researchgate.net
Olefinic H (Cyclopropene) ~7.0Location in a strained double bond within a unique electronic environment.

Reaction Mechanism Elucidation Using Density Functional Theory (DFT)nih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov

Density Functional Theory (DFT) has become a cornerstone of mechanistic organic chemistry, providing detailed energy landscapes for chemical reactions. acs.orgnih.govrsc.org For reactive species like cyclopropenes, DFT allows researchers to map out the entire course of a reaction, from reactants to products, revealing the structures and energies of all intermediates and transition states along the way. rsc.orgmdpi.com

A key strength of DFT is its ability to locate and characterize stationary points on the potential energy surface. frontiersin.org Reactants, products, and intermediates are energy minima, while transition states are first-order saddle points connecting them. frontiersin.org For reactions involving cyclopropene derivatives, such as ene reactions or cycloadditions, DFT calculations can precisely model the geometry of the transition state. nih.gov

Frequency calculations are performed to confirm the nature of these structures; intermediates have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. frontiersin.org The energy difference between the reactants and the highest-energy transition state determines the activation barrier of the reaction, which governs its rate. acs.orgnih.gov DFT studies have shown that the high strain energy of cyclopropene significantly lowers the activation barriers for reactions like the ene reaction compared to less strained alkenes. nih.gov

nih.govnih.govacs.orgnih.gov

Many reactions can yield multiple isomeric products. DFT is instrumental in explaining and predicting the stereoselectivity (preference for one stereoisomer) and regioselectivity (preference for one constitutional isomer) of these reactions. researchgate.netrsc.orgchemistryresearches.ir This is achieved by calculating the activation energies for all possible reaction pathways. rsc.org According to transition state theory, the pathway with the lowest activation barrier will be the fastest and thus yield the major product under kinetic control. rsc.org

For example, in the Diels-Alder reaction of a cyclopropene derivative, there are different modes of approach for the diene (e.g., endo vs. exo). nih.gov DFT calculations can determine the energies of the respective transition states. The energy difference, even if only a few kcal/mol, can lead to a significant preference for one product. nih.gov Studies have shown that factors like steric hindrance and stabilizing secondary orbital interactions in the transition state are responsible for the observed selectivity. nih.govacs.org This predictive power is crucial for designing synthetic routes that efficiently produce a desired isomer. rsc.org

Molecular Modeling and Simulation in Biochemical Systemsacs.orgnih.gov

The principles of computational chemistry extend to the complex environment of biological systems. Cyclopropenoid fatty acids (CPFAs), such as sterculic acid and malvalic acid, are natural products that contain the cyclopropene motif and are structurally related to 2-Octylcycloprop-2-ene-1-carboxylic acid. nih.govnih.gov These molecules are known to be potent inhibitors of fatty acid desaturase enzymes.

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to study how these molecules interact with their biological targets. ffhdj.com Docking simulations can predict the preferred binding orientation of a CPFA within the active site of an enzyme. ffhdj.com These models can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that are responsible for the inhibitory activity.

Furthermore, computational studies can shed light on the biosynthesis of these unique fatty acids. In plants, cyclopropane fatty acids are synthesized from oleic acid by the enzyme cyclopropane fatty acid synthase, which uses S-adenosylmethionine as the methylene (B1212753) donor. nih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the enzymatic reaction mechanism. In this approach, the reactive center is treated with a high level of quantum chemical theory, while the surrounding protein and solvent are modeled using more computationally efficient classical force fields. This allows for a detailed investigation of the catalytic cycle, including substrate binding, transition states for the methylene transfer, and product release, providing insights that are inaccessible through experimental means alone. nih.gov

Molecular Dynamics Simulations of Cyclopropenoid Fatty Acid Interactions with Biological Macromolecules

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on the flexibility of the ligand and protein, the stability of their interactions, and the role of solvent molecules. jcu.edu

For cyclopropenoid fatty acids, MD simulations can validate the stability of docking poses and reveal conformational changes in the enzyme upon ligand binding. nih.gov These simulations can track the persistence of key interactions, such as hydrogen bonds, and calculate binding free energies with greater accuracy than docking alone. jcu.edu The study of fatty acid binding proteins (FABPs) using MD simulations has shown that both the protein and the bound fatty acid are highly mobile, which is crucial for understanding the mechanism of ligand entry, binding, and exit. jcu.edu

Simulations involving polyunsaturated fatty acids with enzymes like cytochrome P450 (CYP2J2) have been used to dissect the importance of individual amino acid residues in the active site and their role in determining binding and catalytic specificity. nih.gov A similar approach applied to this compound could reveal how its unique cyclopropene ring and octyl tail influence the dynamics of the target enzyme's active site. The strained three-membered ring of the cyclopropenoid could induce specific conformational changes in the protein that are not observed with saturated or unsaturated fatty acids lacking this feature. Furthermore, MD simulations can elucidate the role of water molecules within the binding pocket, which can be critical mediators of ligand-protein interactions. jcu.edu

The insights gained from MD simulations are crucial for a comprehensive understanding of the molecular mechanisms underlying the biological activity of cyclopropenoid fatty acids and for the rational design of new molecules with enhanced or modified activities.

Simulation SystemSimulation TimeKey ObservationImplication
Fatty Acid Binding Protein 5 (FABP5) with Retinoic Acid300 nsHigh degree of protein and ligand flexibility. jcu.eduStatic models from docking are insufficient; dynamics are key to understanding binding. jcu.edu
CYP2J2 with Arachidonic AcidVariableIdentified key residues dictating binding and catalytic specificity. nih.govHelps unravel the role of individual mutations on enzyme function. nih.gov
Choline Chloride and Fatty Acids (Deep Eutectic Solvents)VariableIntermolecular interactions are significantly impacted by fatty acid chain length. researchgate.netDemonstrates the influence of alkyl chain length on molecular interactions. researchgate.net

This table summarizes findings from various molecular dynamics (MD) simulations involving fatty acids and their binding proteins to illustrate the types of insights gained from such studies. jcu.edunih.govresearchgate.net

Applications in Chemical Biology and Advanced Materials Research

Development of Cyclopropenoid Fatty Acids as Chemical Biology Probes

Cyclopropene (B1174273) derivatives, noted for their high ring-strain energy, have emerged as valuable reagents in both bioorthogonal chemistry and chemical biology. nih.govnih.gov Their small size and reactivity make them suitable for dissecting physiological and genetic events in biological systems, particularly in plants. nih.govjst.go.jp The physicochemical characteristics and biological activities of cyclopropene derivatives strongly suggest their usefulness as tools for chemical biology studies. nih.govjst.go.jp

Cyclopropenoid fatty acids (CPFAs), such as sterculic acid and malvalic acid, are naturally occurring compounds that have known biological effects. nih.govmdpi.com The synthetic counterparts, including derivatives of cycloprop-2-ene-1-carboxylic acid, are being developed as chemical probes to investigate complex biological processes. nih.govolemiss.edu These probes can be used to identify molecular targets for potential new herbicides or plant growth regulators. nih.govnih.govresearchgate.net The development of these tools is a critical step in understanding the intricate biochemical pathways within living organisms.

Utilization of 2-Octylcycloprop-2-ene-1-carboxylic Acid as a Synthetic Building Block for Complex Molecules

The inherent reactivity of the cyclopropene ring makes compounds like this compound valuable building blocks in organic synthesis. nih.gov The high ring-strain energy facilitates strain-assisted transformations, allowing chemists to construct complex molecular architectures. nih.govnih.gov Carboxylic acids are a major category of building blocks used extensively as precursors for a wide range of other compound classes. enamine.net

Cycloprop-2-ene carboxylates, derived from the rhodium-catalyzed reaction of alkynes with α-diazo esters, serve as versatile intermediates. nih.govnih.gov The stability of these compounds can be enhanced by converting the carboxylic acid to derivatives like N-acyloxazolidinones, which have long shelf-lives and can be used in subsequent reactions such as stereoselective Diels-Alder reactions. nih.govwikipedia.org This utility underscores the potential of this compound as a foundational component for synthesizing novel and complex molecules with diverse applications. beilstein-journals.org

Exploration of Cyclopropene Derivatives in Agricultural Chemical Applications

Cyclopropene derivatives are being actively investigated for their potential as herbicides or plant growth regulators. nih.govjst.go.jp While 1-methylcyclopropene (B38975) (1-MCP) is a well-known gaseous ethylene (B1197577) receptor inhibitor used in agriculture, research has expanded to include other non-gaseous cyclopropene derivatives like those of cycloprop-2-ene-1-carboxylic acid. nih.govresearchgate.net These compounds are expected to be liquid or solid at ambient temperatures, making them potentially easier to handle and apply in agricultural settings. nih.gov

Recent studies have synthesized various cycloprop-2-ene-1-carboxylic acid derivatives to evaluate their effects on the early growth stages of plants like Arabidopsis thaliana. nih.govnih.gov A key finding from this research was the identification of specific derivatives that affect apical hook development, a crucial process for seedlings as they emerge from the soil. nih.govnih.govresearchgate.net The apical hook protects the delicate shoot meristem, and its formation and opening are tightly regulated by plant hormones. researchgate.net

The research demonstrated that certain cyclopropene derivatives could inhibit the normal development of the apical hook. nih.gov This discovery suggests that these compounds could be developed into new tools to study plant morphogenesis or as active ingredients in plant growth regulators. nih.govnih.gov

Table 1: Effect of Selected Cycloprop-2-ene-1-carboxylic Acid Derivatives on Apical Hook Development in Arabidopsis thaliana

Compound ClassObservationPotential ApplicationReference
Cycloprop-2-ene-1-carboxylic acid derivativesIdentified as chemicals that affect apical hook development in etiolated seedlings.New tools in chemical biology to identify molecular targets for herbicides or plant growth regulators. nih.govnih.gov
Active TK compounds (synthetic cyclopropene derivatives)Inhibit hook development through a mode of action different from ethylene receptor inhibition or gibberellin biosynthesis inhibition.Dissecting physiological and/or genetic events in plants. nih.govresearchgate.net

Ethylene is a key phytohormone that regulates numerous aspects of plant growth, development, and stress responses. unl.ptnih.gov Its immediate precursor is 1-aminocyclopropane-1-carboxylic acid (ACC). unl.ptffhdj.com The ability to modulate ethylene signaling is of great agricultural importance. researchgate.net

Studies on cycloprop-2-ene-1-carboxylic acid derivatives revealed that their mode of action on apical hook development is distinct from that of known ethylene receptor inhibitors. nih.govnih.govresearchgate.net To investigate this further, experiments were conducted on the ctr1 (constitutive triple response 1) mutant of Arabidopsis, which has a constantly active ethylene signaling pathway. nih.gov This mutant is insensitive to ethylene biosynthesis inhibitors and receptor inhibitors. nih.gov The results showed that the ctr1 mutant was still sensitive to the active cyclopropene derivatives, indicating that these compounds likely act on the ethylene signaling pathway downstream of the CTR1 protein. nih.gov This finding opens up new possibilities for developing agricultural chemicals that can modulate plant responses to ethylene through novel mechanisms.

Potential in Advanced Biomaterial and Biomedical Device Design

The unique chemistry of cyclopropenes also lends itself to applications in materials science and biomedicine. beilstein-journals.org Cyclopropene derivatives have been successfully used in the fabrication of bioengineered tissues through copper-free click chemistry, a type of bioorthogonal ligation. researchgate.netnih.gov This high reactivity and specificity make them excellent candidates for modifying the surfaces of biomaterials or for linking biological molecules. researchgate.net

While research in this area is still emerging, the properties of compounds like this compound suggest significant potential. The carboxylic acid group provides a handle for further chemical modification, while the cyclopropene moiety offers a reactive site for conjugation. These features could be exploited in the design of advanced biomaterials with tailored properties, such as drug-delivery scaffolds or surfaces for biomedical implants that can be functionalized with specific proteins or peptides. researchgate.netresearchgate.net The development of reliable synthetic protocols for cyclopropene-based building blocks is paving the way for their increased use in these advanced applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Octylcycloprop-2-ene-1-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves cyclopropanation of a pre-functionalized alkene followed by carboxylation. Key steps include:

  • Using transition-metal catalysts (e.g., Rh or Pd) for stereoselective cyclopropane ring formation.
  • Purification via column chromatography or recrystallization to isolate the carboxylic acid moiety.
  • Yield optimization strategies: adjusting stoichiometry of reactants, temperature control (±5°C), and inert atmosphere (N₂/Ar) to prevent side reactions .
    • Data Table :
Reaction ConditionYield Range (%)Purity (HPLC)
Rh-catalyzed, 25°C60-75≥95%
Pd-catalyzed, 40°C45-65≥90%

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., coupling constants J = 8–12 Hz for cis-substituents) and carboxyl group integration .
  • IR : Detect carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile intermediates .
  • Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Variable Analysis : Compare assay conditions (e.g., pH, solvent polarity) that may alter protonation states or solubility.
  • Dose-Response Curves : Validate activity thresholds using standardized cell lines (e.g., IC₅₀ values in triplicate) .
    • Data Table :
StudyAssay TypeIC₅₀ (µM)Solvent
AIn vitro12.3DMSO
BIn vivo45.7PBS

Q. What computational modeling strategies are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to predict regioselectivity in electrophilic additions.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .

Q. How to design experiments to investigate the stereochemical effects of the cyclopropane ring in this compound on its chemical behavior?

  • Methodological Answer :

  • Chiral Synthesis : Use enantiomerically pure catalysts to produce cis vs. trans cyclopropane derivatives.
  • Kinetic Studies : Measure reaction rates in ring-opening reactions (e.g., with nucleophiles) to correlate stereochemistry with activation energy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.